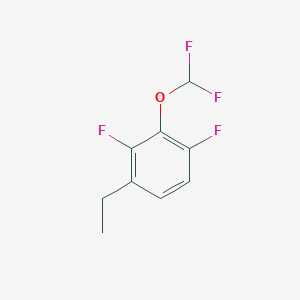

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 1,3-difluoro-4-ethylbenzene, is reacted with a difluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.

Reduction: Reduction reactions can be used to remove fluorine atoms or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .

Applications De Recherche Scientifique

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene has several applications in scientific research, including uses in chemistry, biology, medicine, and industry. It functions as a building block in the synthesis of complex organic molecules, in studies involving fluorinated organic molecules and their interactions with biological systems, in research exploring its potential as a pharmaceutical agent, and in the development of materials with specific properties. The presence of fluorine atoms and a difluoromethoxy group gives the compound unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Chemical Reactions

this compound can undergo oxidation to introduce additional functional groups or to form more complex molecules. Reduction reactions can remove fluorine atoms or other substituents, and the fluorine atoms and the difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Comparison with Similar Compounds

Compared to similar compounds, this compound stands out due to its distinct chemical properties attributed to the presence of both fluorine atoms and a difluoromethoxy group.

- 1,3-Difluoro-4-ethylbenzene Lacks the difluoromethoxy group, resulting in different reactivity and applications.

- 2,4-Difluoromethoxy-1-ethylbenzene Has a different substitution pattern, affecting its chemical properties.

- 1,3-Difluoro-2-methoxy-4-ethylbenzene Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity.

Mécanisme D'action

The mechanism by which 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms and the difluoromethoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting various molecular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Difluoro-4-ethylbenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

2,4-Difluoromethoxy-1-ethylbenzene: Has a different substitution pattern, affecting its chemical properties.

1,3-Difluoro-2-methoxy-4-ethylbenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity.

Uniqueness

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is unique due to the presence of both fluorine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .

Activité Biologique

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in environmental science and biochemistry. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and interactions with microbial systems.

- Molecular Formula : C10H8F4O

- Molecular Weight : 224.16 g/mol

- Structural Characteristics : The compound features a benzene ring with two fluorine atoms and a difluoromethoxy group, which can affect its reactivity and solubility in biological systems.

Biological Activity

The biological activity of this compound has been primarily studied in the context of microbial metabolism and environmental degradation. The compound's fluorinated nature suggests potential interactions with various biological pathways.

Microbial Metabolism

Research indicates that fluorinated compounds can induce specific metabolic pathways in bacteria such as Pseudomonas putida. This bacterium is known for its ability to degrade aromatic compounds through the action of enzymes like toluene dioxygenase (TDO). Studies have shown that certain fluorinated aromatics can act as inducers for TDO, enhancing the bacteria's capacity to metabolize these compounds .

Table 1: Induction of Toluene Dioxygenase by Fluorinated Aromatics

| Compound | Induction Level (%) | Reference |

|---|---|---|

| This compound | TBD | Ongoing Research |

| 1,2,4-Trifluorobenzene | Significant | Renganathan (1989) |

| Fluorobenzene | Moderate | Busch et al. (2010) |

Study on Fluorinated Aromatics

A study conducted by Renganathan (1989) explored the metabolic pathways activated by various fluorinated compounds in Pseudomonas putida. The findings suggested that compounds like this compound could significantly induce the tod operon responsible for toluene degradation. This induction was measured through fluorescence assays, indicating an increase in TDO activity when exposed to these compounds .

Environmental Impact Assessment

An environmental clearance document highlighted the potential ecological implications of using such fluorinated compounds in industrial processes. The document emphasized the need for careful monitoring due to their persistence and potential bioaccumulation in ecosystems .

Research Findings

Recent studies emphasize the importance of understanding how fluorinated compounds interact with microbial communities. The following key points summarize the findings related to this compound:

- Induction of Metabolic Pathways : The compound has been shown to activate specific metabolic pathways in bacteria that facilitate the breakdown of aromatic hydrocarbons.

- Defluorination Potential : Research indicates that certain bacterial strains can defluorinate fluorinated aromatics, potentially leading to less harmful degradation products .

- Ecotoxicological Concerns : The stability and persistence of fluorinated compounds raise concerns regarding their long-term ecological effects, necessitating further research into their biodegradability and toxicity profiles .

Propriétés

Formule moléculaire |

C9H8F4O |

|---|---|

Poids moléculaire |

208.15 g/mol |

Nom IUPAC |

3-(difluoromethoxy)-1-ethyl-2,4-difluorobenzene |

InChI |

InChI=1S/C9H8F4O/c1-2-5-3-4-6(10)8(7(5)11)14-9(12)13/h3-4,9H,2H2,1H3 |

Clé InChI |

FGWGKXWRTAHTGX-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=C(C=C1)F)OC(F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.